N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a benzothiazole-pyridine hybrid compound characterized by a 6-ethoxy-substituted benzothiazole core and a 3-fluorophenylmethyl group attached to the dihydropyridine ring. The ethoxy group at position 6 of the benzothiazole moiety enhances lipophilicity and may influence metabolic stability, while the 3-fluorophenylmethyl substituent likely contributes to target binding via electronic and steric effects .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-29-16-8-9-18-19(12-16)30-22(24-18)25-20(27)17-7-4-10-26(21(17)28)13-14-5-3-6-15(23)11-14/h3-12H,2,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSHATZYMFIQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of benzothiazoles and dihydropyridines. Its unique structure incorporates both a benzothiazole moiety and a dihydropyridine framework, which contribute to its diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of functional groups such as the ethoxy group and the fluorophenyl moiety enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 405.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.5 |
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer cell proliferation. For example, it selectively inhibits kinases associated with tumor growth while sparing normal cellular pathways .
- Fluorescent Properties : The benzothiazole ring allows for fluorescence under specific conditions, making it a potential candidate for use as a fluorescent probe in biological imaging.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant cytotoxicity with an IC50 value ranging from 50 to 100 nM against various NSCLC lines. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against several kinases. It was found to have a high affinity for c-Met and EGFR kinases with IC50 values in the low nanomolar range (e.g., 84 nM for EGFR). This selectivity suggests potential therapeutic applications in targeted cancer therapies .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 (nM) |
|---|---|---|
| Anticancer | NSCLC Cell Lines | 50 - 100 |
| Kinase Inhibition | EGFR | 84 |
| c-Met | 564 | |
| Antimicrobial | E. coli | N.D. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the benzothiazole ring, the phenylmethyl group, or the pyridine/dihydropyridine core. Below is a detailed analysis:
Substituent Variations on the Benzothiazole Ring
Variations in the Phenylmethyl Group
Core Structure Modifications
Key Insight : The dihydropyridine core in the target compound likely enhances conformational adaptability compared to rigid pyridazine or acetamide-based analogs, aiding in target binding .
Pharmacological Implications
While direct data on the target compound’s activity is absent, structural analogs suggest:
- Antimicrobial Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., fluoro, chloro) exhibit activity against bacterial strains .
- Kinase Inhibition : Dihydropyridine-carboxamide hybrids are explored as kinase inhibitors due to their ability to interact with ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
